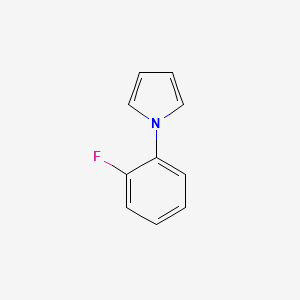

![molecular formula C11H18O3 B1303582 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 93257-31-9](/img/structure/B1303582.png)

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a compound that is structurally related to bicyclic systems with a carboxylic acid functionality. While the specific compound is not directly synthesized or analyzed in the provided papers, the related structures and synthetic methods can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves strategies such as photochemical [2+2] cycloaddition reactions, as seen in the synthesis of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the use of diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid by incorporating the appropriate starting materials and reaction conditions to introduce the hydroxy and trimethyl groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by conformational locking, as seen in the study of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, which adopt a boat-like conformation . This intrinsic property is crucial for understanding the 3D arrangement of substituents in 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be influenced by their conformation and substitution pattern. For example, the synthesis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine involved a reaction between camphorquinone and diaminomaleonitrile . This suggests that the trimethylbicycloheptane core can participate in reactions with various reagents, potentially leading to diverse derivatives including the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are closely related to their molecular structure. For instance, the crystal structure analysis of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provided detailed information on the molecular dimensions and packing in the solid state . Such data are essential for predicting the solubility, stability, and crystalline behavior of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid.

Applications De Recherche Scientifique

Synthesis and Stereochemistry

Research efforts have focused on the synthesis and stereochemical analysis of bicyclic compounds similar to 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid. These compounds are of interest due to their potential as chiral auxiliaries and building blocks in organic synthesis:

Palkó et al. (2005) detailed the stereoselective functionalization of aminobicyclo[2.2.1]heptene carboxylic acid derivatives, showcasing methods for preparing amino-hydroxy bicyclic compounds with detailed stereostructural analysis provided by NMR and IR spectroscopy techniques (Palkó, Sándor, Sohár, & Fülöp, 2005).

Ishizuka et al. (1990) achieved the high-yield synthesis of diastereomerically pure hydroxy bicyclic carboxylic acids, presenting a potential utility as chiral auxiliaries, which emphasizes the importance of these compounds in enantioselective synthesis (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Catalysis and Transition State Mimicry

Some studies explore the utility of bicyclic compounds in mimicking transition states or acting as catalysts, providing valuable insights into enzyme mimicry and the design of synthetic catalysts:

- Smith et al. (1995) synthesized amino-hydroxy bicyclo[2.2.1]heptane carboxylic acid derivatives aiming to mimic distorted peptide ground states as well as transition states for peptide bond hydrolysis. This approach highlights the application of these compounds in studying enzyme action and designing enzyme mimics (Smith, Weiner, Chaturvedi, Thimblin, Raymond, & Hansen, 1995).

Propriétés

IUPAC Name |

3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYBHRIFVITMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2O)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377870 |

Source

|

| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |

CAS RN |

93257-31-9 |

Source

|

| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)